molecular formula C₂₄H₃₅ClN₆O₉ B612331 Ac-DL-Leu-DL-Glu-DL-His-DL-Asp-CH2Cl CAS No. 403848-57-7

Ac-DL-Leu-DL-Glu-DL-His-DL-Asp-CH2Cl

Cat. No.: B612331
CAS No.: 403848-57-7
M. Wt: 587.02
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DL-Leu-DL-Glu-DL-His-DL-Asp-CH2Cl is a synthetic peptide. It is an inhibitor for Caspase-9 . The molecular weight of this compound is 538.55 .

Scientific Research Applications

  • Enzymatic Hydrolysis and Derivatization Studies :

    • The enzyme from Pseudomonas maltophila B1 hydrolyzes N-acyl derivatives of various neutral and acidic L-amino acids, including L-glutamate and L-Asp. It is also noted for its dipeptidase activity (Wakayama et al., 1998).
    • Automated enantioseparation of standard DL-amino acids, including DL-Asp and DL-Leu, was achieved through reversed-phase high-performance liquid chromatography of diastereomeric isoindolyl derivatives (Brückner et al., 1989).
  • Structural and Thermal Properties :

    • Thermal deformations of crystal structures in the L-Aspartic Acid/L-Glutamic Acid system, including DL-Aspartic Acid, were investigated, showing significant insights into the behavior of these amino acids under elevated temperatures (Sadovnichii et al., 2021).
  • Antibacterial and Antimicrobial Studies :

    • Thioglycolic amino acid derivatives and dipeptides containing the 2-methyl-3,4-dihydroquinazolin-4-one moiety, including DL-Asp and L-Glu, were synthesized and tested for their antimicrobial activities (Atta, 1994).
  • Peptide Synthesis and Transformation :

    • A study on the asymmetric transformation of N-acetyl-DL-leucine was conducted, which has implications for the synthesis of specific stereoisomers of amino acids (Hongo et al., 1981).
  • Antioxidant Activity :

    • The antioxidant activity and transcellular pathway of Asp-Leu-Glu-Glu in a Caco-2 cell monolayer were investigated, providing insights into the antioxidant properties of these amino acid sequences (Xing et al., 2018).

Mechanism of Action

Target of Action

Caspase-9: Caspase-9 Inhibitor III, also known as Ac-LEHD-CMK or caspase 9 inhibitor iii, primarily targets , a crucial enzyme involved in the apoptotic pathway . This enzyme plays a significant role in the initiation of apoptosis, a form of programmed cell death .

Mode of Action

Caspase-9 Inhibitor III interacts with Caspase-9, inhibiting its activity . This interaction prevents the cleavage and activation of downstream effector caspases, such as Caspase-3, which are responsible for executing apoptosis . By inhibiting Caspase-9, the compound effectively disrupts the apoptotic pathway .

Biochemical Pathways

The primary biochemical pathway affected by Caspase-9 Inhibitor III is the apoptotic pathway . Under normal conditions, Caspase-9 is involved in the intrinsic (mitochondrial) pathway of apoptosis, where it triggers a cascade of caspase activations leading to cell death . By inhibiting Caspase-9, Caspase-9 Inhibitor III disrupts this cascade, thereby preventing apoptosis .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of Caspase-9 by Caspase-9 Inhibitor III results in a reduction of apoptosis, leading to increased cell survival . This has been shown to have protective effects in models of ischemia-reperfusion-induced myocardial injury, where the compound reduced infarct size and decreased the release of lactate dehydrogenase (LDH) and creatine kinase (CK), markers of cell damage .

Biochemical Analysis

Biochemical Properties

Caspase-9 Inhibitor III plays a significant role in biochemical reactions. It interacts with caspase-9, an enzyme involved in apoptosis, or programmed cell death . By inhibiting caspase-9, Caspase-9 Inhibitor III can prevent the initiation of the apoptotic process .

Cellular Effects

Caspase-9 Inhibitor III has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. Specifically, it exhibits protective effects on ischemia-reperfusion-induced myocardial injury . This suggests that Caspase-9 Inhibitor III may have a role in protecting heart cells from damage caused by ischemia, a condition characterized by reduced blood flow.

Molecular Mechanism

The molecular mechanism of action of Caspase-9 Inhibitor III involves its binding interactions with biomolecules and its influence on gene expression. As an inhibitor of caspase-9, it binds to the enzyme and prevents it from initiating the apoptotic process . This inhibition can lead to changes in gene expression related to apoptosis.

Metabolic Pathways

Caspase-9 Inhibitor III is involved in the apoptosis pathway, where it interacts with the enzyme caspase-9

Properties

IUPAC Name

4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-4-chloro-3-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35ClN6O9/c1-12(2)6-17(28-13(3)32)23(39)29-15(4-5-20(34)35)22(38)31-18(7-14-10-26-11-27-14)24(40)30-16(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9H2,1-3H3,(H,26,27)(H,28,32)(H,29,39)(H,30,40)(H,31,38)(H,34,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRLQUNMFYXVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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